molecular formula C11H10OS B6370779 2-Methyl-5-(thiophen-2-YL)phenol CAS No. 1261985-12-9

2-Methyl-5-(thiophen-2-YL)phenol

Cat. No.: B6370779
CAS No.: 1261985-12-9
M. Wt: 190.26 g/mol
InChI Key: UZBYTMFYHOYYNE-UHFFFAOYSA-N
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Description

2-Methyl-5-(thiophen-2-YL)phenol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of the thiophene ring in this compound imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(thiophen-2-YL)phenol can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-methylphenol with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(thiophen-2-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-(thiophen-2-YL)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(thiophen-2-YL)phenol involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(thiophen-2-YL)phenol is unique due to the presence of both a thiophene ring and a phenol group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-5-thiophen-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBYTMFYHOYYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683662
Record name 2-Methyl-5-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-12-9
Record name 2-Methyl-5-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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